molecular formula C17H12ClN3O2 B2667911 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide CAS No. 1385295-99-7

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide

Cat. No.: B2667911
CAS No.: 1385295-99-7
M. Wt: 325.75
InChI Key: QNPRBAXAMRWWBO-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a cyanophenoxy group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 3-Chloro-2-cyanophenol: This can be achieved by chlorination of 2-cyanophenol using thionyl chloride or phosphorus pentachloride.

    Etherification: The 3-chloro-2-cyanophenol is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 3-(3-chloro-2-cyanophenoxy)benzyl chloride.

    Amidation: The final step involves the reaction of 3-(3-chloro-2-cyanophenoxy)benzyl chloride with N-methylamine and cyanomethyl chloride under controlled conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of carboxylic acids and amines.

    Oxidation and Reduction: Formation of oxides, alcohols, and amines.

Scientific Research Applications

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-2-cyanophenoxy)benzene-1-sulfonyl chloride
  • N1-phenyl-4-(3-chloro-2-cyanophenoxy)benzene-1-sulfonamide

Uniqueness

3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(3-chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-21(9-8-19)17(22)12-4-2-5-13(10-12)23-16-7-3-6-15(18)14(16)11-20/h2-7,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPRBAXAMRWWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1=CC(=CC=C1)OC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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